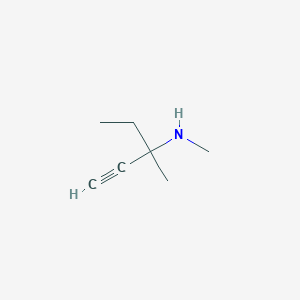

N,3-Dimethylpent-1-yn-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

88461-58-9 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N,3-dimethylpent-1-yn-3-amine |

InChI |

InChI=1S/C7H13N/c1-5-7(3,6-2)8-4/h1,8H,6H2,2-4H3 |

InChI Key |

KNDUEEJMTARWHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)NC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N,3 Dimethylpent 1 Yn 3 Amine

Elucidation of Hydroamination Reaction Mechanisms Pertinent to Alkyne-Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. nih.govCurrent time information in Bangalore, IN. While N,3-Dimethylpent-1-yn-3-amine is a tertiary amine and thus lacks the requisite N-H bond to participate directly as the amine component, the mechanistic principles of hydroamination are crucial for understanding the reactivity of the alkyne-amine chemical space. Reactions involving this compound are often related, such as hydroaminoalkylation, where a C-H bond adjacent to the nitrogen is functionalized. rsc.org

Metal-catalyzed hydroamination reactions employ a wide array of transition metals, including early transition metals (e.g., Titanium, Zirconium), late transition metals (e.g., Palladium, Copper, Rhodium), and lanthanides. researchgate.net The activation of the catalyst and the subsequent coordination of the substrates—an alkyne and a primary or secondary amine—are the initial critical steps that dictate the reaction's course.

In systems catalyzed by late transition metals like palladium, the process can be initiated by the formation of a metal-hydride species which then coordinates to the alkyne. rsc.org Alternatively, a π-Lewis base activation model has been proposed where the Pd(0) catalyst coordinates to the π-system of the unsaturated substrate. libretexts.org For copper-catalyzed systems, the active species is typically a Cu(I) complex. researchgate.netmdpi.com This catalyst interacts with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. beilstein-journals.org

Early transition metal catalysts, such as those based on titanium and zirconium, are often activated to form metal-amido complexes. nih.govresearchgate.net For instance, a zirconocene (B1252598) or titanocene (B72419) precatalyst can react with the amine substrate (a primary or secondary amine) in a protonolysis step to generate a catalytically active metal-amido intermediate. nih.gov This intermediate then coordinates the alkyne, setting the stage for intramolecular insertion. The coordination geometry is influenced by the steric bulk of both the catalyst's ligands and the substrates themselves. In the context of a molecule like this compound, the tertiary amine group could potentially act as a directing group, coordinating to the metal center and influencing the subsequent steps of a related reaction. rsc.org

The synthesis of tertiary propargylamines such as this compound is most efficiently achieved through a one-pot, three-component reaction known as the A³ (Aldehyde-Alkyne-Amine) coupling or its ketone variant, the KA² coupling. rsc.orgkcl.ac.uk To form this compound, the reaction would involve butan-2-one (a ketone), ethyne (B1235809) (acetylene), and methylamine (B109427) (a primary amine). The reaction is typically catalyzed by a transition metal salt, most commonly copper or gold. rsc.org

The generally accepted catalytic cycle for the copper-catalyzed A³ coupling proceeds through two key intermediates: an iminium ion and a metal acetylide. nih.govbeilstein-journals.org

Iminium Ion Formation: The ketone (butan-2-one) and the primary amine (methylamine) condense to form a hemiaminal, which then dehydrates to generate a reactive iminium ion intermediate.

Metal Acetylide Formation: Simultaneously, the copper(I) catalyst activates the terminal alkyne (ethyne) by coordinating to the triple bond, which increases the acidity of the terminal C-H bond. beilstein-journals.org A base, which can be the amine substrate itself, deprotonates the alkyne to form a copper acetylide species. nih.gov

Nucleophilic Addition: The copper acetylide, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion. beilstein-journals.org This step forms the new carbon-carbon bond, yielding the propargylamine (B41283) product, this compound, and regenerating the active catalyst.

DFT studies on related A³ coupling reactions have suggested that the rate-determining step can vary. In some systems, the formation of the iminium intermediate via 1,5-proton transfer from a copper-coordinated propargylamine intermediate is rate-limiting. rsc.org In others, the nucleophilic attack of the acetylide on the iminium ion is considered the key step. The efficiency of the catalyst is paramount, with various copper sources being employed as summarized in the table below.

| Catalyst | Amine | Aldehyde/Ketone | Alkyne | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| CuBr | Dibenzylamine | Isobutyraldehyde | Phenylacetylene | Toluene, RT | 98% | nih.gov |

| Cu(OAc)₂ | Aniline | Formaldehyde/PhB(OH)₂ | Phenylacetylene | Toluene, 80°C | 95% | researchgate.netguidechem.com |

| CuCl₂ | Piperidine | Benzaldehyde | Phenylacetylene | DMF, Ultrasound, 80°C | Good to Excellent | mdpi.com |

| CuFe₂O₄ NPs | Piperidine | Benzaldehyde | Phenylacetylene | - | 90% | rsc.org |

| Cu(I)/Glucopybox | Aniline | Benzaldehyde | Phenylacetylene | - | 69% (99% ee) | nih.gov |

Both steric and electronic factors profoundly influence the pathways and selectivity of reactions involving alkyne-amines. rsc.org In the context of this compound, the substituents around the propargylic carbon (an ethyl group and a methyl group) and the nitrogen atom (two methyl groups) create significant steric hindrance.

Electronic Effects: The tertiary amine group is electron-donating, which increases the electron density of the adjacent alkyne. This electronic effect can influence the regioselectivity of addition reactions. In hydroamination, electronic effects often dominate in the transition state, for example, by stabilizing partial positive charge development on a carbon atom. In cycloaddition reactions, the electron-rich nature of the alkyne in this compound would favor reactions with electron-deficient dipoles in an inverse-electron-demand scenario. kcl.ac.uk The lone pair on the nitrogen can also act as an internal Lewis base, potentially coordinating with metal catalysts and influencing the reaction pathway.

Proposed Catalytic Cycles and Rate-Determining Steps for this compound Formation

Mechanism of Alkyne Cycloaddition Reactions Utilizing this compound

The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions, particularly the 1,3-dipolar cycloaddition with azides to form triazoles. This reaction, often termed a "click" reaction, is a powerful tool for chemical synthesis. While the copper-catalyzed version (CuAAC) is most common, the ruthenium-catalyzed reaction (RuAAC) offers complementary regioselectivity. guidechem.com

The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-disubstituted products from CuAAC. rsc.org For a terminal alkyne like this compound, the reaction with an organic azide (B81097) (R-N₃) in the presence of a ruthenium(II) catalyst, such as Cp*RuCl(PPh₃)₂, proceeds via a distinct mechanistic pathway. rsc.orgguidechem.com

The proposed mechanism involves the following key steps: rsc.orgguidechem.com

Oxidative Coupling: The reaction initiates with the coordination of both the azide and the alkyne to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. In this step, the first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne (the internal carbon) and the terminal, electrophilic nitrogen of the azide.

Reductive Elimination: The ruthenacycle intermediate then undergoes rate-determining reductive elimination. rsc.org This step closes the triazole ring and releases the 1,5-disubstituted triazole product, regenerating the active Ru(II) catalyst.

This pathway has been supported by experimental studies and DFT calculations. rsc.orgguidechem.com The reaction is robust and tolerates a wide range of functional groups on both the azide and the alkyne.

Regioselectivity is a key consideration in 1,3-dipolar cycloadditions involving unsymmetrical alkynes like this compound. The choice of catalyst is the primary determinant of the outcome.

| Catalyst System | Reaction | Product Regioisomer | Reference |

|---|---|---|---|

| Cu(I) salts | CuAAC | 1,4-disubstituted 1,2,3-triazole | |

| Cp*RuCl(PPh₃)₂ | RuAAC | 1,5-disubstituted 1,2,3-triazole | rsc.orgguidechem.com |

The origin of this selectivity lies in the different mechanisms. The CuAAC reaction proceeds through a copper-acetylide intermediate, where the terminal carbon of the alkyne attacks the azide. In contrast, the RuAAC mechanism involves the aforementioned ruthenacycle, where the initial C-N bond forms at the internal carbon of the alkyne. guidechem.com

Stereoselectivity in these reactions is generally not a factor with respect to the alkyne, as it results in a planar aromatic triazole ring. However, the steric and electronic properties of the substituents on the alkyne can influence the reaction rate and the approach of the 1,3-dipole. The bulky ethyl and methyl groups on the propargylic carbon of this compound could sterically hinder the coordination to the metal center, potentially affecting catalytic efficiency. Frontier Molecular Orbital (FMO) theory is often used to rationalize the regioselectivity in uncatalyzed or other metal-catalyzed cycloadditions, where the interaction between the HOMO of one component and the LUMO of the other dictates the orientation of addition. kcl.ac.uk In catalyzed reactions like RuAAC, the interaction with the metal catalyst orbitals overrides these simple FMO considerations to enforce a specific regiochemical outcome. guidechem.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathways

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound necessitates a detailed understanding of the transient species that dictate the reaction pathway. The identification and characterization of reaction intermediates and transition states are paramount in constructing a complete mechanistic picture. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

In reactions involving propargylamines like this compound, several key reactive intermediates can be postulated and investigated. These often include radical cations, iminium ions, and various organometallic species, depending on the reaction conditions.

Spectroscopic Identification of Intermediates:

The direct observation of reactive intermediates is often challenging due to their short lifetimes. However, under specific conditions, such as in low-temperature matrix isolation studies or through the use of ultrafast spectroscopy, characteristic spectroscopic signatures can be obtained. For reactions of this compound, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable.

For instance, in photoredox-catalyzed reactions, the initial step often involves the single-electron oxidation of the amine to form an amine radical cation. beilstein-journals.org While direct detection of the this compound radical cation is difficult, its formation can be inferred from the products and by trapping experiments.

Computational Modeling of Intermediates and Transition States:

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to complement experimental findings. cam.ac.ukuio.no It allows for the prediction of the geometries and energies of intermediates and transition states that are not experimentally accessible. youtube.com For reactions of this compound, computational studies can provide insights into the feasibility of different reaction pathways, such as cycloadditions involving the alkyne moiety or rearrangements. mdpi.com

For example, in a hypothetical metal-catalyzed cycloaddition reaction, DFT calculations can be employed to model the coordination of the alkyne to the metal center, the subsequent oxidative addition, and the energetics of the transition state leading to the cycloadduct. mdpi.com

Below are illustrative data tables representing the types of information sought in the characterization of potential intermediates and transition states in reactions of this compound.

Table 1: Hypothetical Spectroscopic Data for a Trapped Iminium Ion Intermediate

| Spectroscopic Technique | Observed Data | Assignment |

| ¹H NMR (500 MHz, CD₂Cl₂, -78 °C) | δ 8.95 (s, 1H) | Iminium proton (N=CH) |

| δ 3.40 (q, J = 7.5 Hz, 2H) | Methylene protons (CH₂) adjacent to iminium | |

| δ 1.85 (s, 3H) | Methyl protons (CH₃) on iminium carbon | |

| ¹³C NMR (125 MHz, CD₂Cl₂, -78 °C) | δ 172.4 | Iminium carbon (C=N) |

| δ 55.8 | Methylene carbon (CH₂) | |

| δ 25.1 | Methyl carbon (CH₃) | |

| FT-IR (ATR, thin film) | ν 1685 cm⁻¹ | C=N stretch |

| High-Resolution MS (ESI+) | m/z calculated for C₇H₁₂N⁺: 110.0964 | Found: 110.0961 |

Table 2: Calculated Energetic Profile for a Postulated Transition State (TS1) in a [3+2] Cycloaddition Reaction

| Computational Parameter | Value | Unit |

| Methodology | DFT (B3LYP/6-311+G(d,p)) | - |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 21.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -5.7 | cal/mol·K |

| Imaginary Frequency | -345.2 | cm⁻¹ |

| Key Bond Distances in TS1 | ||

| C(alkyne)-C(dipole) | 2.15 | |

| N(amine)-C(dipole) | 2.28 |

These tables exemplify the detailed data required to rigorously characterize the transient species in the reactions of this compound. The combination of experimental observation and computational modeling provides a robust framework for understanding the intricate mechanistic details of its chemical transformations.

Reactivity Profile and Derivatization Chemistry of N,3 Dimethylpent 1 Yn 3 Amine

Reactions at the Terminal Alkyne Moiety of N,3-Dimethylpent-1-yn-3-amine

The terminal alkyne group, characterized by its sp-hybridized carbons and two π-bonds, is the site of numerous addition and coupling reactions. Its reactivity is influenced by the adjacent quaternary carbon, which provides some steric hindrance.

1,3-Dipolar Cycloadditions for Heterocycle Formation (e.g., Triazoles)

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition. wikipedia.orgwikipedia.org This reaction provides a powerful and modular approach to synthesizing 1,2,3-triazole rings, which are important structural motifs in medicinal chemistry and materials science.

The reaction can proceed under thermal conditions, but this often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org More commonly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. This "click chemistry" reaction is highly efficient, regioselective for the 1,4-disubstituted triazole isomer, and proceeds under mild conditions, often in aqueous solvents. wikipedia.orgorganic-chemistry.orgnih.gov Alternatively, ruthenium catalysts can be used to selectively yield the 1,5-regioisomer. wikipedia.orgorganic-chemistry.org

When this compound reacts with an organic azide (B81097) (R-N₃) under Cu(I) catalysis, the corresponding 1,4-disubstituted 1,2,3-triazole is formed.

Table 1: Examples of 1,3-Dipolar Cycloaddition Products This table presents hypothetical products based on established chemical principles of the CuAAC reaction.

| Azide Reactant (R-N₃) | Product Name |

| Benzyl Azide | 1-Benzyl-4-(1-(dimethylamino)-1-methylpropyl)-1H-1,2,3-triazole |

| Phenyl Azide | 4-(1-(dimethylamino)-1-methylpropyl)-1-phenyl-1H-1,2,3-triazole |

| 1-Azido-3-phenylpropane | 4-(1-(dimethylamino)-1-methylpropyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole |

| Ethyl Azidoacetate | Ethyl 2-(4-(1-(dimethylamino)-1-methylpropyl)-1H-1,2,3-triazol-1-yl)acetate |

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The terminal alkyne of this compound is a suitable substrate for the Sonogashira coupling reaction.

The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. tandfonline.com The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. nih.govtandfonline.comresearchgate.net This reaction is highly reliable for constructing arylalkyne and enyne frameworks. Propargylamines, such as the title compound, are effective coupling partners in this transformation. tandfonline.comnih.govwiley.com

The Heck reaction traditionally refers to the coupling of an aryl or vinyl halide with an alkene. iitk.ac.in While the classic Heck reaction does not use alkynes, related palladium-catalyzed processes can achieve the coupling of alkynes, although the Sonogashira reaction is the premier method for this specific transformation. researchgate.netnih.gov

Table 2: Representative Sonogashira Coupling Reactions This table presents hypothetical products based on established chemical principles of the Sonogashira coupling.

| Halide Partner | Catalyst System | Product Name |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | N,N,3-Trimethyl-5-phenylpent-4-yn-3-amine |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | N,N,3-Trimethyl-5-(p-tolyl)pent-4-yn-3-amine |

| 1-Iodonaphthalene | Pd(OAc)₂, PPh₃, CuI | 5-(Naphthalen-1-yl)-N,3-dimethylpent-4-yn-3-amine |

| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄, CuI, Et₃N | (E)-N,N,3-Trimethyl-7-phenylhept-6-en-4-yn-3-amine |

Hydration, Hydroboration, and Halogenation Reactions

The π-bonds of the alkyne are susceptible to electrophilic addition reactions.

Hydration: The addition of water across the triple bond can be catalyzed by strong acid, typically in the presence of a mercury(II) salt (e.g., HgSO₄) to form a ketone. khanacademy.orglumenlearning.com The reaction follows Markovnikov's rule, where the initial addition of a proton to the terminal carbon generates a vinylic carbocation on the internal carbon. Nucleophilic attack by water, followed by deprotonation and keto-enol tautomerization, yields the corresponding methyl ketone. libretexts.orgorgoreview.com For this compound, this results in the formation of 4-(dimethylamino)-4-methylpentan-2-one.

Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov addition product. libretexts.org The alkyne is first treated with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-BBN, to prevent double addition across the two π-bonds. libretexts.orgjove.com The boron adds to the terminal carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. chemistrysteps.com This converts this compound into 3-(dimethylamino)-3-methylpentanal.

Halogenation: Alkynes react with halogens like chlorine (Cl₂) and bromine (Br₂) to form di- or tetra-halogenated products. chemistrysteps.comaakash.ac.in The addition of one equivalent of a halogen typically proceeds via an anti-addition mechanism to give a trans-dihaloalkene. organicchemistrytutor.comjove.comlibretexts.org The addition of a second equivalent yields a tetrahaloalkane.

Table 3: Addition Reactions at the Alkyne Moiety This table presents hypothetical products based on established chemical principles.

| Reaction | Reagents | Product | Regioselectivity |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 4-(Dimethylamino)-4-methylpentan-2-one | Markovnikov |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | 3-(Dimethylamino)-3-methylpentanal | Anti-Markovnikov |

| Bromination (1 equiv.) | Br₂ in CCl₄ | (E)-1,2-Dibromo-N,3-dimethylpent-1-en-3-amine | Anti-addition |

| Chlorination (2 equiv.) | Cl₂ (excess) | 1,1,2,2-Tetrachloro-N,3-dimethylpentan-3-amine | N/A |

Transformations of the Tertiary Amine Moiety in this compound

The tertiary amine functionality, with its nucleophilic and basic lone pair of electrons on the nitrogen atom, undergoes a distinct set of reactions.

Quaternization and Amine Oxide Formation

Quaternization: As a tertiary amine, this compound readily reacts with alkyl halides in what is known as the Menshutkin reaction. unacademy.comwikipedia.org This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide (e.g., methyl iodide), forming a quaternary ammonium (B1175870) salt. google.comgoogle.com These salts are permanently charged, independent of pH.

Amine Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. libretexts.org Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxycarboxylic acids like m-CPBA, or Caro's acid. acs.orgwikipedia.org The reaction involves the donation of the amine's lone pair to an oxygen atom from the oxidant. The resulting this compound N-oxide contains a coordinate covalent N-O bond. asianpubs.org

Table 4: Reactions of the Tertiary Amine Moiety This table presents hypothetical products based on established chemical principles.

| Reaction Type | Reagent | Product Name |

| Quaternization | Methyl Iodide (CH₃I) | 1-Ethynyl-N,N,N,1-tetramethylpropan-1-aminium iodide |

| Quaternization | Benzyl Bromide (BnBr) | 1-Benzyl-1-(1-ethynyl-1-methylpropyl)-N,N-dimethylammonium bromide |

| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

| Amine Oxide Formation | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Functionalization via Palladium-Catalyzed C–N Bond Formations

The tertiary amine group can participate in palladium-catalyzed reactions, primarily through two pathways: acting as a nucleophile in cross-coupling reactions or undergoing transformations involving C-N bond cleavage.

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation, typically coupling an aryl halide or triflate with a primary or secondary amine. wikipedia.org While tertiary amines are not the standard nucleophiles for this reaction due to steric hindrance and the lack of an N-H bond for deprotonation, forcing conditions or specialized catalyst systems can sometimes effect related transformations. However, α-branched amines are known to be particularly challenging substrates. nih.gov

More advanced palladium-catalyzed methods can directly functionalize tertiary amines via C-N bond activation. researchgate.net For instance, protocols have been developed for the palladium-catalyzed hydroaminocarbonylation of alkynes where a tertiary amine serves as the amine source through C-N bond cleavage. nih.gov Another strategy involves the N-acylation of tertiary amines with carboxylic acids, which proceeds via palladium-catalyzed C-N bond cleavage to form amides. organic-chemistry.org These methods represent powerful, albeit destructive, ways to transform the amine moiety, using parts of the original amine to construct new molecules.

Selective Functionalization of the Pentane (B18724) Backbone

The pentane backbone of this compound, while generally less reactive than the alkyne or amine functionalities, can undergo selective functionalization under specific conditions. These transformations would typically require harsh reaction conditions or the use of highly reactive reagents to activate the C-H bonds of the ethyl and methyl groups attached to the quaternary carbon.

One potential avenue for functionalization is through radical-based reactions. For instance, radical halogenation could introduce a handle for further derivatization. However, achieving high selectivity on the pentane backbone in the presence of the more reactive alkyne and amine functionalities would be a significant challenge.

A more plausible approach involves leveraging the directing-group ability of the amine or a derivative thereof. Metal-catalyzed C-H activation/functionalization reactions are a powerful tool for the selective modification of alkyl chains. While no specific examples exist for this compound, analogous systems suggest that transition metal catalysts, guided by coordination to the nitrogen atom, could direct functionalization to specific positions on the pentane backbone.

Hypothetical Functionalization Reactions:

| Reaction Type | Reagents | Potential Product |

| Directed C-H Borylation | Ir-catalyst, B₂pin₂ | Borylated pentane backbone derivative |

| Directed C-H Silylation | Rh-catalyst, HSiR₃ | Silylated pentane backbone derivative |

| Radical Halogenation | NBS, light/initiator | Halogenated pentane backbone derivative |

This table presents hypothetical reactions based on the known reactivity of similar compounds, as direct literature for this compound is not available.

Further derivatization of these functionalized backbones could lead to a diverse range of novel compounds. For example, a borylated derivative could undergo Suzuki coupling to introduce aryl or vinyl groups, while a halogenated derivative could be a substrate for nucleophilic substitution or elimination reactions.

Exploration of Cascade and Tandem Reactions Incorporating this compound

The true synthetic potential of this compound likely lies in its ability to participate in cascade and tandem reactions, where multiple bond-forming events occur in a single operation. The combination of the nucleophilic amine and the electrophilic/nucleophilic alkyne within the same molecule is ideal for such transformations. These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Based on the known reactivity of propargylamines, several cascade and tandem reaction pathways can be envisioned for this compound.

Potential Cascade and Tandem Reactions:

A³ Coupling-type Reactions: While this compound is a product of an A³ coupling (from methylamine (B109427), formaldehyde, and 3-methyl-1-pentyne), it could potentially act as a substrate in further multicomponent reactions under different conditions, possibly involving the activation of the terminal alkyne.

Cycloisomerization Reactions: In the presence of transition metal catalysts (e.g., gold, platinum, palladium), the alkyne moiety can be activated towards intramolecular attack by the amine or a tethered nucleophile, leading to the formation of various heterocyclic structures. The specific outcome would depend on the catalyst and reaction conditions.

nih.govnih.gov-Sigmatropic Rearrangements: Propargylamines are known to undergo nih.govnih.gov-sigmatropic rearrangements. For instance, reaction with isothiocyanates can lead to the formation of allenyl thiocyanates through a cascade process. nih.gov

Tandem Addition/Cyclization: The alkyne can undergo nucleophilic addition, followed by an intramolecular cyclization. For example, reaction with sulfinic acids in the presence of an oxidant can lead to the formation of substituted sulfonyl pyrroles in a tandem fashion. organic-chemistry.org

Hypothetical Tandem Reaction for Pyrrole (B145914) Synthesis:

A plausible tandem reaction for this compound could involve its reaction with a sulfinic acid, such as p-toluenesulfinic acid, promoted by an oxidizing agent like tert-butyl nitrite. This would be expected to yield a highly substituted sulfonyl pyrrole derivative.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Potential Product |

| This compound | p-Toluenesulfinic acid | tert-Butyl Nitrite | Substituted sulfonyl pyrrole |

This table outlines a hypothetical tandem reaction based on established methodologies for alkynylamines. organic-chemistry.org

The exploration of such cascade and tandem reactions would be a fertile ground for discovering novel chemical transformations and synthesizing complex molecular architectures based on the this compound scaffold.

Advanced Theoretical and Computational Chemistry of N,3 Dimethylpent 1 Yn 3 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and kinetic stability of molecules like N,3-Dimethylpent-1-yn-3-amine.

DFT calculations are widely employed to determine the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, several transformations are of interest, such as hydroamination, cycloaddition, and reactions involving the tertiary amine or the terminal alkyne.

Computational studies on related alkynylamines have shown that DFT methods, such as B3LYP or M06-2X, can accurately predict reaction energetics. faccts.dersc.org For instance, in a potential intramolecular cyclization, DFT can elucidate the energy landscape, revealing the most favorable reaction pathway. The calculated activation energy (ΔG‡) for such a process provides a quantitative measure of the reaction rate. trygvehelgaker.no

A representative example is the gold-catalyzed hydroamination of an alkyne. DFT studies on similar systems reveal that the reaction proceeds through several key intermediates and transition states. frontiersin.orgacs.org The calculated free energy barriers for these steps can distinguish between competing mechanisms. For a hypothetical intramolecular hydroamination of this compound, the barrier for the key protonolysis step would be the rate-determining factor. libretexts.org

Table 1: Representative Calculated Reaction Barriers for Alkynylamine Transformations

This table presents plausible, illustrative data for this compound based on published DFT studies of analogous reactions.

| Transformation | Computational Method | Calculated ΔG‡ (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Intramolecular Hydroamination | DFT (B3LYP/6-31G*) | 25.8 | 5-endo-dig cyclization |

| [3+2] Cycloaddition with Azide (B81097) | DFT (M06-2X/def2-TZVP) | 18.5 | Azide addition |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in this compound dictate its behavior as an electron donor or acceptor.

DFT calculations can provide detailed information about the FMOs. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, reflecting its nucleophilic character. The LUMO would be centered on the π* orbitals of the carbon-carbon triple bond, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, offer a quantitative measure of local reactivity. These descriptors can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the Fukui function would likely confirm the nitrogen atom as the primary site for electrophilic attack and the terminal alkyne carbons as sites for nucleophilic attack. rsc.org

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

This table contains representative theoretical values for this compound based on FMO analysis of similar molecules.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.9 | Associated with the electron-donating ability (nucleophilicity) of the amine. |

| LUMO Energy | +1.2 | Associated with the electron-accepting ability (electrophilicity) of the alkyne. |

Calculation of Reaction Barriers and Energetics for this compound Transformations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses significant conformational flexibility around its single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time, providing insights into their preferred shapes and dynamic behavior in different environments. mdpi.comencyclopedia.pub

Using a classical force field, MD simulations can model the movements of every atom in the molecule, as well as its interactions with solvent molecules. neutron-sciences.orgmdpi.com These simulations can reveal the relative populations of different conformers and the energy barriers between them. lumenlearning.commaricopa.edu For this compound, key dihedral angles to consider are those around the C3-C4 and N-C3 bonds. The simulation would likely show a preference for staggered conformations to minimize steric hindrance between the methyl and ethyl groups. maricopa.edu

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are crucial in solution or in biological systems. acs.org For instance, simulating this compound in water would show how the tertiary amine group interacts with water molecules, influencing its solubility and basicity. Although the molecule itself cannot form hydrogen bonds as a donor, the nitrogen lone pair can act as a hydrogen bond acceptor.

Quantum Chemical Characterization of Catalytic Intermediates and Transition States

Many important reactions of alkynes are catalyzed by transition metals. Quantum chemical calculations, particularly DFT, are essential for characterizing the transient intermediates and high-energy transition states that govern these catalytic cycles. frontiersin.orgrsc.org

For this compound, a potential reaction is a copper- or gold-catalyzed amination or cyclization. acs.orgrsc.org DFT calculations can model the initial π-complex formed between the metal catalyst and the alkyne. Subsequent steps, such as nucleophilic attack by the amine, ligand exchange, and reductive elimination, can be mapped out. rsc.org The calculated geometries, energies, and electronic properties of these species provide a detailed mechanistic picture. For example, in a gold-catalyzed hydroamination, calculations can clarify whether the reaction proceeds via an outer-sphere or inner-sphere mechanism and can rationalize the observed regioselectivity. frontiersin.org

Computational Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. bakhtiniada.ru These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, calculated shifts would help assign the signals for the distinct methyl, ethyl, and alkynyl protons and carbons. Comparing calculated and experimental spectra is a powerful method for structural verification.

IR Vibrational Modes: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help assign the absorption bands in an experimental IR spectrum. For this compound, characteristic vibrational modes include the C≡C stretch (around 2100-2260 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), and various C-H and C-N stretching and bending modes. libretexts.orgorgchemboulder.com The calculated spectrum can confirm the presence of these functional groups.

Mass Spectrometry Fragmentation Patterns: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to study the stability of potential fragment ions and the energy barriers for fragmentation pathways. nih.govrsc.org For this compound, upon ionization in a mass spectrometer, fragmentation would likely involve cleavage alpha to the nitrogen atom (α-cleavage), leading to the loss of an ethyl or methyl radical, a common pathway for amines. whitman.edu DFT calculations can determine the relative energies of the resulting carbocations, helping to rationalize the observed base peak and other significant fragments in the mass spectrum. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

This table presents representative theoretical spectroscopic data based on computational methods and known trends for similar functional groups.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Alkyne C (Terminal) | ~68 ppm |

| ¹³C NMR | Alkyne C (Internal) | ~85 ppm |

| ¹³C NMR | Quaternary C (C3) | ~55 ppm |

| ¹H NMR | Alkyne H | ~2.4 ppm |

| ¹H NMR | N-CH₃ | ~2.3 ppm |

| IR | ≡C-H Stretch | ~3310 cm⁻¹ (strong, narrow) |

| IR | C≡C Stretch | ~2120 cm⁻¹ (weak) |

Applications of N,3 Dimethylpent 1 Yn 3 Amine in Advanced Organic Synthesis

Strategic Building Block for the Synthesis of Complex Organic Molecules

The combination of an alkyne and an amine group within the same molecule confers both nucleophilic and electrophilic properties, making propargylamines like N,3-Dimethylpent-1-yn-3-amine ideal substrates for creating a wide array of organic compounds. wiley.com

Precursor to Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. wiley.comkcl.ac.uk Propargylamines are well-established precursors for the synthesis of these important cyclic systems. The alkyne moiety can participate in various cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations, to form a range of heterocyclic rings.

Detailed research on various propargylamines has demonstrated their successful conversion into several key heterocyclic systems:

Pyrroles and Pyridines: The reactivity of the propargylamine (B41283) skeleton allows for the construction of substituted pyrroles and pyridines, which are core structures in many biologically active molecules. wiley.comacs.org

Oxazoles and Thiazoles: The functional groups of propargylamines can be manipulated to facilitate the formation of oxazole (B20620) and thiazole (B1198619) rings, which are present in numerous therapeutic agents. wiley.comacs.org

Quinolines: Through specific reaction pathways, propargylamines can be elaborated into the quinoline (B57606) framework, a privileged scaffold in medicinal chemistry. wiley.com

The general synthetic utility of propargylamines as precursors to heterocycles is well-documented, with numerous methodologies developed to achieve these transformations efficiently. kcl.ac.ukacs.org While specific studies on this compound are limited, its structural similarity to other propargylamines strongly suggests its potential in analogous synthetic routes.

Facilitating Stereoselective Construction of Chiral Organic Compounds

The presence of a stereocenter in this compound makes it a particularly valuable asset in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral propargylamines are crucial intermediates for the synthesis of optically active natural products and pharmaceuticals. acs.org

The synthesis of chiral propargylamines can be achieved through several stereoselective methods, including:

Asymmetric A³ Coupling: The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A³ coupling reaction, can be rendered asymmetric by using a chiral catalyst. This is a highly atom-economical method for accessing chiral propargylamines. rsc.org

Biomimetic Hydrogenation: The chemoselective biomimetic hydrogenation of alkynyl-substituted ketimines represents an efficient route to chiral propargylamines, offering high enantioselectivity under mild conditions. acs.org

Addition to Imines: The stereoselective addition of metal acetylides to chiral imines or the use of chiral catalysts for the addition to prochiral imines are also effective strategies. kcl.ac.uk

Once obtained in enantiomerically pure form, these chiral building blocks can transfer their stereochemical information to the final product, enabling the stereoselective synthesis of complex molecules. A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com

Role as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis

Chiral amines are fundamental components in the design of catalysts and auxiliaries for asymmetric reactions. researchgate.net The structure of this compound, with its chiral center and coordinating nitrogen atom, suggests its potential application as a chiral ligand for transition-metal catalysts or as a chiral auxiliary.

While specific applications of this compound as a ligand have not been extensively reported, the broader class of chiral amines and propargylamines have been successfully employed in various asymmetric transformations. The nitrogen atom can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. This approach is central to the development of new catalytic systems for enantioselective synthesis. researchgate.net

| Application | Role of Chiral Amine | Example Reaction Type |

| Chiral Ligand | Creates a chiral environment around a metal catalyst. | Asymmetric hydrogenation, hydroamination, cycloadditions. researchgate.net |

| Chiral Auxiliary | Covalently attached to a substrate to direct the stereochemical course of a reaction, then cleaved. | Asymmetric alkylation, aldol (B89426) reactions. |

| Organocatalyst | Acts as a metal-free catalyst, often forming chiral intermediates. | Asymmetric Michael additions, Mannich reactions. |

Enabling Diversification and Library Synthesis for Compound Screening

The development of new therapeutic agents often relies on the screening of large collections of diverse small molecules, known as chemical libraries. Building blocks that allow for easy and versatile diversification are highly sought after for this purpose. The dual functionality of this compound makes it an excellent scaffold for library synthesis.

The terminal alkyne can be functionalized through a wide range of reactions, including:

Click Chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition)

Sonogashira coupling

Hydroamination researchgate.net

Carbometalation

Simultaneously, the tertiary amine can be quaternized to introduce further diversity. This ability to readily generate a wide array of derivatives from a single, chiral core makes this compound and related propargylamines valuable starting points for generating compound libraries for high-throughput screening in drug discovery and materials science.

No Information Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound This compound . The requested article, focusing on its potential roles in materials science and catalysis, cannot be generated as there is no available research or data on this particular molecule.

Searches for "this compound" and its potential applications in polymer chemistry, catalysis, supramolecular assemblies, and electronic devices did not yield any relevant results. The databases and literature reviewed contained information on structurally similar but distinct compounds, such as:

N,N-Dimethylpent-1-en-3-amine

(E)-N,N-dimethylpent-3-en-1-yn-1-amine

(3R)-4,4-dimethylpent-1-yn-3-amine

N,N-Dimethylpent-4-yn-1-amine

However, extrapolating information from these related molecules would not be scientifically accurate and would violate the strict focus on the specified compound. The unique structure of a chemical dictates its properties and potential applications, and therefore, data from isomers or analogues cannot be used to describe the requested molecule.

Given the absence of any published research, patents, or database entries for this compound, the following sections of the requested outline remain unaddressed:

Potential Roles in Materials Science and Catalysis

Contribution to Supramolecular Assemblies and Advanced Electronic Devices

Without any foundational information on the synthesis, properties, or reactivity of N,3-Dimethylpent-1-yn-3-amine, it is impossible to provide a scientifically sound and accurate article as per the user's instructions.

Emerging Research Directions and Future Outlook for N,3 Dimethylpent 1 Yn 3 Amine Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of propargylamines often involves multi-step procedures, harsh reaction conditions, and the use of stoichiometric, toxic reagents. libretexts.org The future of N,3-Dimethylpent-1-yn-3-amine synthesis lies in the adoption of green chemistry principles, primarily through the advancement of catalytic three-component coupling reactions (A³ coupling). libretexts.orgresearchgate.net The A³ coupling, which combines an alkyne, an aldehyde, and an amine in a single, atom-economical step, is the most direct route to propargylamines. libretexts.orgajgreenchem.com For this compound, this would involve the reaction of propyne, acetaldehyde (B116499), and dimethylamine.

Future research is focused on developing catalysts that are not only highly efficient but also environmentally benign. Key areas of development include:

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents to solvent-free conditions or water significantly reduces the environmental impact of synthesis. ajgreenchem.comnih.gov Several studies have demonstrated successful A³ coupling reactions in water or under solvent-free conditions using various catalysts. nih.govrsc.org For instance, a copper(II)-bipyridine complex supported on a polymer has been shown to catalyze A³ couplings efficiently without any solvent. acs.org

Heterogeneous and Recyclable Catalysts: The development of catalysts immobilized on solid supports, such as polymers, zeolites, or magnetic nanoparticles, is a major goal. nih.govrsc.orgcolab.ws These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. colab.wsajgreenchem.com Examples include copper iodide (CuI) supported on zeolites, silver nanoparticles on modified clay, and metal ions complexed with ligands on magnetic nanoparticles. nih.govrsc.orgcolab.ws

Earth-Abundant Metal Catalysts: While precious metals like gold and silver can be effective, there is a strong push to use cheaper and more abundant metals like copper and iron. ajgreenchem.compnu.ac.ir Copper salts are the most common catalysts for A³ coupling due to their low cost and high efficiency. libretexts.orgacs.org Research into nano-magnetite supported copper and cobalt complexes highlights this trend. rsc.org

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| [Bis(picolinate-κ2N:O) Cu(II)] | Water | Low toxicity, high thermal stability, recyclable. | ajgreenchem.comajgreenchem.com |

| Polymer-Supported Copper(II)–Bipyridine | Solvent-Free | High atom economy, catalyst is recyclable. | acs.org |

| Copper(II)–Thioamide Combination | Solvent-Free | Heterogeneous, in-situ generation of active Cu(I) species. | pnu.ac.ir |

| Ag-NPs on Modified Montmorillonite Clay | Mild Conditions | Heterogeneous, recyclable, high selectivity. | colab.ws |

| Nano Magnetite Supported Cu(I), Ni(II), Co(II) | Water | Thermally stable, easily recoverable with a magnet, reusable. | rsc.org |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The dual functionality of the alkyne and amine groups in propargylamines like this compound makes them ideal substrates for discovering novel chemical reactions. mdpi.com While their use in forming heterocycles like pyrroles and pyridines is well-established, future research aims to unlock unprecedented transformations. kcl.ac.uk

Emerging areas of reactivity exploration include:

Chemodivergent Catalysis: A significant challenge and opportunity in modern chemistry is to use different catalysts to steer a single starting material toward diverse products. organic-chemistry.org Recent studies have shown that by carefully selecting the catalyst, propargylamines can undergo different modes of cyclization. For example, a copper catalyst can promote a 6-endo-dig cyclization to form quinolines, while an iron catalyst can trigger a cascade rearrangement to produce indoles from the same starting material. organic-chemistry.org

Novel Rearrangements: Gold catalysts, known for their ability to activate alkynes, have been used to trigger unprecedented rearrangements. One study reported a gold(I)-catalyzed reaction between a propargyl amine and 2-aminobenzaldehyde (B1207257) that, through a complex rearrangement, provides direct, one-step access to 3-aminoquinolines. nih.gov

Enantioselective Transformations: The synthesis of chiral molecules is crucial for the pharmaceutical industry. Developing catalytic systems that can control the stereochemistry of reactions involving propargylamines is a key research direction. acs.org This includes the enantioselective synthesis of propargylamines themselves via three-component couplings using chiral ligands, as well as the use of chiral propargylamines in subsequent stereoselective transformations. acs.orgresearchgate.net

Direct C-H Alkynylation: Moving beyond the A³ coupling, direct catalytic alkynylation of imines (or their precursors) represents a more atom-economical approach. rsc.org An unprecedented method involves the reaction of N-unprotected ketimines with terminal alkynes, promoted by a combination of diethylzinc (B1219324) and a carboxylic acid, to directly yield N-unprotected tetrasubstituted propargylamines, avoiding extra protection/deprotection steps. rsc.org

| Transformation Type | Catalyst/Reagent | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Chemodivergent Cyclization | Cu(OTf)₂ or Fe(OTf)₃ | Quinolines or Indoles | Catalyst-controlled selectivity from the same substrate. | organic-chemistry.org |

| Rearrangement/Annulation | Gold(I) Complex | 3-Aminoquinolines | Unprecedented rearrangement for direct synthesis. | nih.gov |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂ | Functionalized Quinolines | High atom economy and functional group tolerance. | mdpi.com |

| Base-Promoted Isomerization | Bu₄NOAc | 1-Azadienes | Selective isomerization under mild, metal-free conditions. | mdpi.com |

| Direct Catalytic Alkynylation | Diethylzinc / Acid | N-Unprotected Propargylamines | Access to primary amines without protecting groups. | rsc.org |

Innovative Design of Advanced Functional Materials Incorporating this compound Scaffolds

The unique electronic and structural features of the propargylamine motif make it a valuable component for advanced materials. The terminal alkyne is a perfect handle for "click" chemistry and polymerization, while the tertiary amine can provide sites for quaternization, influencing solubility and electrostatic interactions.

Future research in this area will likely focus on:

Functional Polymers: Propargylamines can serve as monomers for the synthesis of functional polymers. revmaterialeplastice.ro Poly(propargylamine)s can exhibit interesting optical and electronic properties. For example, polymers containing propargylamine and porphyrin fragments have been studied for their photochemical properties, including complexation and electron transfer, which are relevant for optoelectronics and sensor technology. revmaterialeplastice.roresearchgate.net

Self-Assembled Systems and Nanomaterials: The amphiphilic nature that can be imparted to propargylamine derivatives allows them to self-assemble into nanostructures like micelles or vesicles. These structures are of interest for drug delivery systems and nanotechnology. The morphology of these self-assembled structures can be fine-tuned by altering the chemical structure of the propargylamine-based amphiphile.

| Material Type | Specific Propargylamine Derivative | Key Functional Property | Potential Application | Reference |

|---|---|---|---|---|

| Functional Polymers | Polymer of propargylamine and phenylacetin with porphyrin | Photochemical activity, electron transfer | Sensors, optoelectronics | revmaterialeplastice.roresearchgate.net |

| Quasi-2D Perovskites | Propargylammonium cation (PPA⁺) | Enhanced charge-carrier transport | Stable and efficient solar cells | acs.org |

| Nanoparticle Functionalization | Propargylamine-functionalized gold nanoparticles | Site for "click" chemistry conjugation | Biomedical imaging, targeted drug delivery | tandfonline.com |

Q & A

Basic: What are the optimal synthetic routes for N,3-Dimethylpent-1-yn-3-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of alkynyl amines like this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 2-methylbut-3-yn-2-ol with pentan-1-amine under catalytic conditions. Key factors include:

- Catalysts : Transition metal catalysts (e.g., Au or Cu) enhance alkyne activation and regioselectivity .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .

- Pressure : Atmospheric pressure suffices, but flow reactors can improve scalability .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures risk decomposition; lower values slow kinetics. |

| Catalyst Loading | 2–5 mol% | Excess catalyst may promote side reactions. |

| Reaction Time | 12–24 h | Shorter times reduce conversion; longer durations risk degradation. |

Basic: How can purification challenges specific to this compound be addressed?

Answer:

Purification requires careful solvent selection and chromatography:

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities.

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves baseline separation of alkyne and amine byproducts .

- Crystallization : Recrystallization from ethanol at −20°C enhances purity (>98%) .

Basic: What are the key physicochemical properties of this compound under standard conditions?

Answer:

Critical properties include:

- Thermal Stability : Decomposes above 150°C; store at −20°C .

- pKa : ~9.5 (amine group), influencing protonation in aqueous reactions .

- Solubility : Miscible with THF, DCM; limited in water (<1 mg/mL) .

| Property | Value | Method |

|---|---|---|

| ΔfH°(gas) | 128.4 kJ/mol | Computational DFT |

| LogP | 2.1 | HPLC-derived |

Advanced: How can reaction optimization be systematically approached using design of experiments (DOE)?

Answer:

DOE frameworks for alkynyl amines involve:

Screening Factors : Temperature, catalyst type, solvent polarity.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. catalyst loading) .

Validation : Confirm optimal conditions with triplicate runs.

Example DOE table for yield optimization:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Loading | 2 mol% | 5 mol% |

| Solvent | THF | DMF |

Advanced: What mechanistic insights can DFT calculations provide for alkyne-amine coupling reactions?

Answer:

Density Functional Theory (DFT) reveals:

- Transition States : Au-catalyzed pathways show a lower activation barrier (ΔG‡ = 28 kJ/mol) vs. uncatalyzed reactions (ΔG‡ = 65 kJ/mol) .

- Regioselectivity : Electron-donating groups on the alkyne favor Markovnikov addition .

- Byproduct Formation : Competing pathways for alkyne dimerization are thermodynamically disfavored (ΔG = +15 kJ/mol) .

Advanced: How can LC-MS/MS be used to identify and quantify byproducts in the synthesis of this compound?

Answer:

- Sample Prep : Quench reaction, extract with DCM, and concentrate.

- LC Conditions : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid).

- MS Detection : ESI+ mode; monitor [M+H]+ ions for target (m/z 140.2) and byproducts (e.g., m/z 198.3 for dimerized alkyne) .

- Quantitation : Use external calibration curves with purity >95% standards.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes) .

- Spill Management : Neutralize with citric acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How can environmental impact assessments guide waste management for this compound?

Answer:

- Waste Stream Analysis : Quantify amine content in aqueous waste via UV-Vis (λ = 254 nm) .

- Biodegradation : Aerobic degradation studies show 60% breakdown in 14 days (OECD 301F test) .

- Regulatory Compliance : Ensure effluent meets local thresholds for nitrogenous compounds (<2 ppm) .

Advanced: What strategies mitigate air sensitivity of intermediates during synthesis?

Answer:

- Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines .

- Stabilizers : Add 1% hydroquinone to prevent alkyne oxidation .

- Real-Time Monitoring : Use inline IR spectroscopy to detect oxidative byproducts .

Advanced: How do computational models predict the compound’s behavior in novel reaction systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.